molecular formula C9H15N3 B15094248 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine

Cat. No.: B15094248
M. Wt: 165.24 g/mol
InChI Key: UFNKYWRTPYMWEP-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde under reflux conditions in ethanol, followed by reduction and cyclization steps . Another method involves the electro-organic synthesis using Meldrum’s acid, nitromethylene imidazolidine, and benzaldehydes under constant current in ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and can be used in diverse applications, from medicinal chemistry to industrial processes.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H15N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h7H,1-6,10H2

InChI Key

UFNKYWRTPYMWEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC=C2CCN)C1

Origin of Product

United States

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